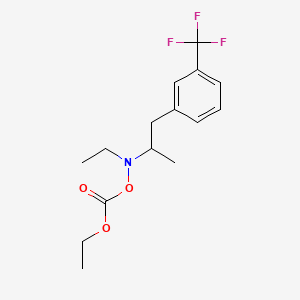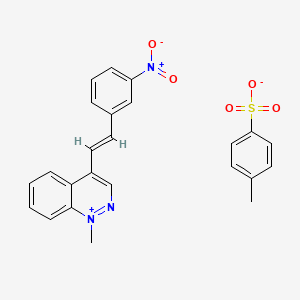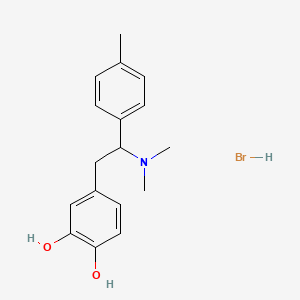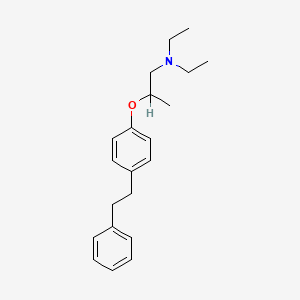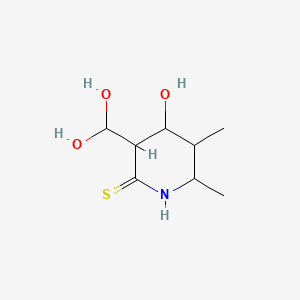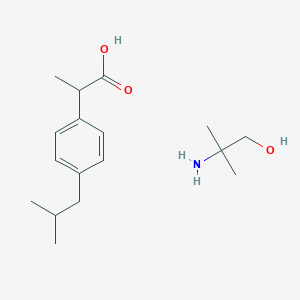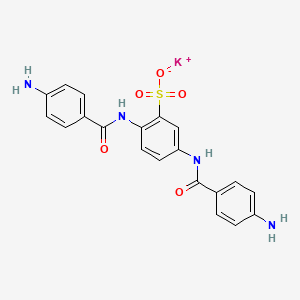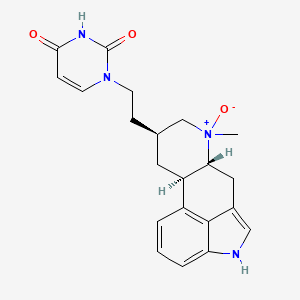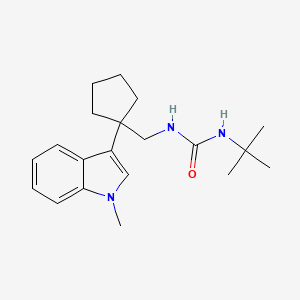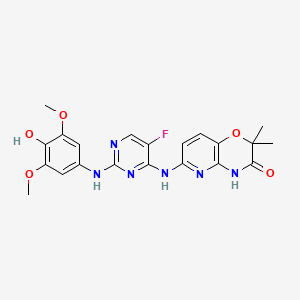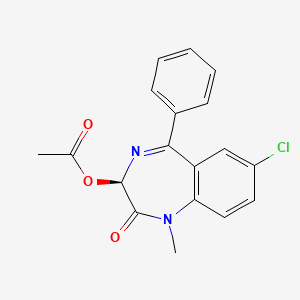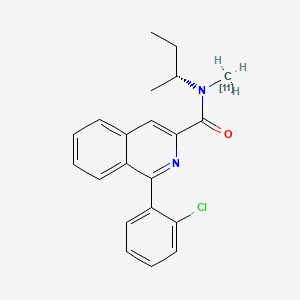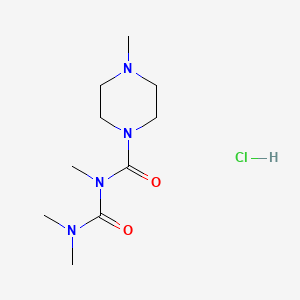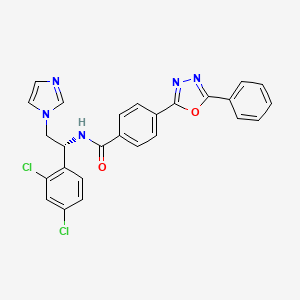
N-((1R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound acts by inhibiting the activity of Trypanosoma cruzi sterol 14α-demethylase, an enzyme crucial for the survival of the parasite responsible for Chagas disease . VNI has shown promising results in preclinical studies, demonstrating efficacy in curing both acute and chronic forms of the disease in mice without observable side effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VNI involves multiple steps, starting with the preparation of the core structure, which includes a benzamide moiety linked to an oxadiazole ring. The synthetic route typically involves:
Formation of the Benzamide Core: This step involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine to form the benzamide core.
Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic conditions.
Final Coupling: The benzamide core is then coupled with the oxadiazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of VNI would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
VNI undergoes several types of chemical reactions, including:
Oxidation: VNI can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule, thereby modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of VNI can lead to the formation of oxidized derivatives with altered biological activity, while reduction can yield reduced forms of the compound with different pharmacological properties.
科学研究应用
VNI has a wide range of scientific research applications, including:
Chemistry: VNI serves as a model compound for studying the synthesis and reactivity of benzamide and oxadiazole derivatives.
Biology: In biological research, VNI is used to study the inhibition of Trypanosoma cruzi sterol 14α-demethylase and its effects on the parasite.
作用机制
VNI exerts its effects by inhibiting the enzyme Trypanosoma cruzi sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the parasite’s cell membrane . By inhibiting this enzyme, VNI disrupts the synthesis of ergosterol, leading to the death of the parasite. The molecular targets and pathways involved in this mechanism include the binding of VNI to the active site of the enzyme, thereby preventing its normal function.
相似化合物的比较
Similar Compounds
Posaconazole: Another antifungal agent that targets sterol 14α-demethylase but requires higher doses to maintain anti-parasitic activity.
Fluconazole: Similar to posaconazole, fluconazole also targets sterol 14α-demethylase but has limitations in terms of dose and efficacy.
Uniqueness of VNI
VNI stands out due to its low toxicity, high efficacy at low doses, and ability to cure both acute and chronic forms of Chagas disease in animal models . Unlike posaconazole and fluconazole, VNI does not require increasing doses to maintain its anti-parasitic activity, making it a more promising candidate for clinical use .
属性
CAS 编号 |
1246770-52-4 |
|---|---|
分子式 |
C26H19Cl2N5O2 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
InChI |
InChI=1S/C26H19Cl2N5O2/c27-20-10-11-21(22(28)14-20)23(15-33-13-12-29-16-33)30-24(34)17-6-8-19(9-7-17)26-32-31-25(35-26)18-4-2-1-3-5-18/h1-14,16,23H,15H2,(H,30,34)/t23-/m0/s1 |
InChI 键 |
CJPLMXOWZZCYHJ-QHCPKHFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N[C@@H](CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



